4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine
Overview
Description
4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine is an organic compound with the molecular formula C10H11ClFNO3S It is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloro-4-fluorobenzenesulfonyl chloride+morpholine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by other nucleophiles.
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The chlorofluorophenyl group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: N-oxides of morpholine.
Reduction: Reduced derivatives of the chlorofluorophenyl group.
Scientific Research Applications
4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The sulfonyl group can interact with nucleophilic sites on proteins, while the morpholine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chloro-4-fluorophenyl)sulfonyl]piperidine
- 4-[(3-chloro-4-fluorophenyl)sulfonyl]thiomorpholine
- 4-[(3-chloro-4-fluorophenyl)sulfonyl]pyrrolidine
Uniqueness
4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the chlorofluorophenyl group with the sulfonyl and morpholine moieties enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3S/c11-9-7-8(1-2-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJMAPKVDFTZBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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